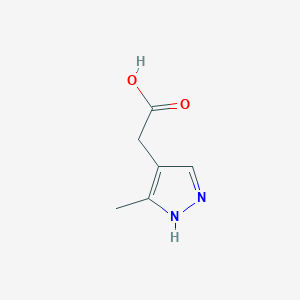
2-(3-methyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Pharmaceutical Development
- 2-(3-methyl-1H-pyrazol-4-yl)acetic acid has been identified as a lead compound in the development of anti-inflammatory and analgesic agents. Pyrazole derivatives are known for their ability to modulate various biological pathways, making them suitable candidates for drug development.
Mechanism of Action
- The compound's mechanism of action often involves interactions with specific biological targets such as enzymes and receptors. For instance, it may inhibit pathways related to inflammation and pain, contributing to its potential use in treating conditions like arthritis and other inflammatory disorders.
Biological Research
Cancer Research
- Recent studies have shown that pyrazole derivatives, including this compound, possess anticancer properties. They have been evaluated for their efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). These compounds can inhibit key signaling pathways such as EGFR/PI3K/AKT/mTOR, which are critical in cancer cell proliferation and survival .
Inhibitory Activities
- The compound has demonstrated inhibitory activities against several cancer-related targets, including topoisomerase II and various kinases involved in tumor growth. This suggests a multifaceted approach to cancer treatment through the modulation of multiple pathways .
Synthesis and Derivative Development
Synthetic Approaches
- The synthesis of this compound can be achieved through various chemical reactions, often involving phenyl hydrazine and acetic acid derivatives. This versatility allows for the creation of numerous derivatives that can be screened for enhanced biological activity.
Structure–Activity Relationship (SAR) Studies
- Ongoing research into SAR has revealed that modifications to the pyrazole ring can significantly affect the compound's biological activity. For example, substituents on the pyrazole ring can enhance or reduce cytotoxicity against different cancer cell lines .
Broader Applications
Agricultural Chemistry
- Beyond medicinal applications, pyrazole derivatives are also explored for their potential use as agrochemicals. Their biological activity makes them suitable candidates for developing fungicides and herbicides, contributing to agricultural productivity .
Chemical Properties
- The compound's unique structure allows it to act as a chelating agent for metal ions, which can be useful in various chemical processes including extraction and purification methods in both laboratory and industrial settings .
Case Studies and Quantitative Data
化学反応の分析
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. For example:
-
Amide bond formation : Reacting with amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) yields pyrazole-containing amides. A representative reaction achieved 60–83% yields under mild conditions (DMF, 10–35°C) .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | HATU, DIEA, DMF, 10–35°C | Acetamide derivatives | 60–83% |
Nucleophilic Substitution on the Pyrazole Ring
The pyrazole ring participates in electrophilic aromatic substitution (EAS) reactions. Key examples include:
-
Halogenation : Chlorination at the pyrazole ring’s 4-position occurs using reagents like POCl₃ or SOCl₂, forming derivatives such as 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid.
-
Alkylation : Reacting with alkyl halides under basic conditions introduces substituents at the nitrogen or carbon positions of the pyrazole.
Condensation Reactions
The compound acts as a precursor in heterocyclic synthesis:
-
Formation of pyrazolyl-s-triazines : Reacting with β-dicarbonyl compounds and s-triazine derivatives in ethanol-AcOH under reflux forms fused pyrazole-s-triazine systems (e.g., 5a–i ), with yields up to 92% under optimized conditions .
| Reactants | Solvent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-Dicarbonyl + s-triazine | Ethanol-AcOH (2:1), 6–8 h reflux | Pyrazolyl-s-triazine derivatives | 76–92% |
Oxidative Coupling Reactions
In the presence of oxygen or Cu(OAc)₂, the compound participates in dehydrogenative coupling:
-
Synthesis of (pyrazol-4-ylidene)pyridines : Reaction with 1-amino-2-imino-pyridines in ethanol-AcOH under O₂ produces fused pyrazole-pyridine systems (e.g., 6a–s ) with yields up to 92% .
| Conditions | Oxidant | Product Yield |
|---|---|---|
| EtOH, AcOH (6 equiv), O₂ | O₂ (1 atm) | 92% |
| EtOH, AcOH (6 equiv), air | Air | 76% |
Salt Formation
The carboxylic acid group forms salts with bases. For example, reaction with HCl yields the hydrochloride salt .
Functionalization via Cross-Coupling
The compound serves as a building block in metal-catalyzed reactions:
-
Au-catalyzed cyclization : Used in gold-catalyzed reactions with alkynyl boronic acids to generate fused heterocycles .
Key Reaction Mechanisms
特性
CAS番号 |
1314928-85-2 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 |
IUPAC名 |
2-(5-methyl-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(2-6(9)10)3-7-8-4/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
ZYGUBLYBHLVTPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1)CC(=O)O |
正規SMILES |
CC1=C(C=NN1)CC(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















